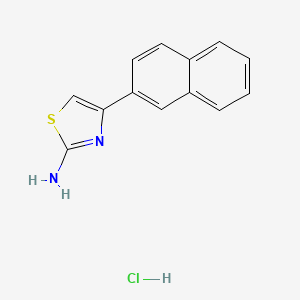

4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride

概要

説明

4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthalene group attached to the thiazole ring, which imparts unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride typically involves the reaction of 2-aminothiazole with 2-bromonaphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

化学反応の分析

Azo Coupling Reactions

The primary amine at position 2 of the thiazole ring undergoes diazotization under acidic conditions (e.g., NaNO₂/HCl), forming a diazonium salt. This intermediate couples with electron-rich aromatic compounds (e.g., phenols, amines) to yield azo derivatives.

Electrophilic Substitution

The thiazole ring undergoes bromination at position 5 (adjacent to the naphthalene substituent) when treated with N-bromosuccinimide (NBS) or bromine (Br₂).

Schiff Base Formation

The amine group reacts with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to form Schiff bases.

| Reaction Conditions | Aldehyde Example | Product Example | Source |

|---|---|---|---|

| Reflux in ethanol, 6–8 hrs | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-4-(naphthalen-2-yl)thiazol-2-amine |

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides to form amides or alkylated derivatives .

Salt Metathesis and Neutralization

The hydrochloride salt can be converted to the free base using mild bases (e.g., NaHCO₃).

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Neutralization | Aqueous NaHCO₃ | Water/EtOAc | 4-(Naphthalen-2-yl)thiazol-2-amine (free base) |

Complexation with Metal Ions

The amine and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

| Metal Salt | Conditions | Product Example | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Ethanol, reflux | [Cu(4-(naphthalen-2-yl)thiazol-2-amine)₂Cl₂] | Catalysis studies |

Key Reaction Pathways and Selectivity

-

Thiazole Ring Reactivity : Position 5 is more susceptible to electrophilic substitution due to electron-donating effects from the naphthalene group.

-

Amine Group : The hydrochloride form requires neutralization (to free amine) for reactions like diazotization or Schiff base formation.

-

Steric Effects : The naphthalene moiety influences reaction rates and regioselectivity, particularly in bulky reagent systems.

These reactions highlight the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride. Thiazole compounds have shown effectiveness against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). For example, thiazole-pyridine hybrids have demonstrated superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with IC50 values indicating potent growth inhibition .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. Compounds similar to this compound have been synthesized and evaluated for their ability to prevent seizures in animal models. Notably, certain derivatives exhibited median effective doses significantly lower than established anticonvulsants, suggesting a promising therapeutic profile for managing epilepsy .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Studies indicate that thiazole derivatives can inhibit bacterial growth effectively, with some compounds displaying selectivity indices that suggest they are less toxic to human cells while being effective against pathogens .

Inhibition of Enzymatic Activity

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of specific enzymes. For instance, it has been noted for its ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease . This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Modulation of Inflammatory Pathways

The compound also plays a role in modulating inflammatory responses. It has been shown to inhibit myeloid differentiation protein 88 (MyD88), which is involved in the signaling pathways of inflammation and immune responses. This property makes it a candidate for treating autoimmune diseases and conditions characterized by chronic inflammation .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of thiourea with appropriate aldehydes or ketones.

- Substitution Reactions : The naphthalene group is introduced via electrophilic substitution or coupling reactions.

- Hydrochloride Formation : Finally, the compound is converted into its hydrochloride form to enhance solubility and stability.

Neuroprotective Effects

In experimental models using SH-SY5Y neuroblastoma cells, compounds derived from thiazoles demonstrated protective effects against oxidative stress-induced apoptosis. The results indicated that these compounds could significantly improve cell viability under oxidative conditions, suggesting their potential use in neuroprotection .

Anti-inflammatory Efficacy

A study evaluating the anti-inflammatory properties of thiazole derivatives showed that they effectively reduced inflammation markers in vitro and in vivo models. This finding supports their application in treating inflammatory diseases .

作用機序

The mechanism of action of 4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting the function of topoisomerase enzymes, which are essential for DNA replication and repair.

類似化合物との比較

Similar Compounds

- 2-(Naphthalen-2-yl)thiazole

- 4-(Naphthalen-1-yl)thiazol-2-amine

- 2-(Phenyl)thiazole

Uniqueness

4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride is unique due to the presence of the naphthalene group, which enhances its biological activity and chemical reactivity compared to other thiazole derivatives. This structural feature makes it a valuable compound for various applications in research and industry.

生物活性

4-(Naphthalen-2-yl)thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its potential as an anticancer agent, anticonvulsant, and its mechanism of action.

- Chemical Formula : C13H11ClN2S

- CAS Number : 57634-59-0

- Molecular Weight : 250.76 g/mol

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, revealing moderate antiproliferative activity. The compound was shown to disrupt tubulin polymerization, which is crucial for cell division:

| Cell Line | IC50 (µM) |

|---|---|

| SGC-7901 | 10.5 |

| HCT116 | 15.3 |

| MCF7 | 12.8 |

The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole moiety is essential for its cytotoxic activity, with modifications enhancing potency against specific cancer types .

Anticonvulsant Activity

In anticonvulsant studies, the compound displayed significant efficacy in animal models. For instance, it was tested in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models:

| Compound | ED50 (mg/kg) | Activity Type |

|---|---|---|

| This compound | 20 | Anticonvulsant |

| Ethosuximide | 140 | Standard Reference |

The results indicated that it provided protective effects against seizures at doses significantly lower than standard treatments, suggesting a promising therapeutic profile .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.

- Enzyme Modulation : The compound has been identified as a selective allosteric modulator of protein CK2, a target in cancer therapy.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to apoptosis .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

-

Study on Anticancer Activity :

- A series of derivatives were synthesized and tested for their antiproliferative effects.

- The most potent derivative exhibited an IC50 value significantly lower than established chemotherapeutics.

-

Anticonvulsant Evaluation :

- In vivo studies demonstrated that the compound could effectively reduce seizure frequency and intensity.

- The SAR indicated that specific substitutions on the thiazole ring enhanced anticonvulsant properties.

- Protein Interaction Studies :

特性

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAYNUGLTNIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57634-59-0 | |

| Record name | 2-Thiazolamine, 4-(2-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57634-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。